molecular formula C15H19FN4O B2985970 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea CAS No. 1226441-58-2

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2985970
CAS No.: 1226441-58-2
M. Wt: 290.342
InChI Key: GFLYRUQVNMPROA-UHFFFAOYSA-N
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Description

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.

Scientific Research Applications

Potential Antipsychotic Agents

Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share a structural similarity with the compound , indicates potential antipsychotic applications. These compounds have shown an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, a common mechanism for clinically available antipsychotic agents. This suggests a novel pathway for antipsychotic action that could lead to new treatments with possibly fewer side effects (Wise et al., 1987).

Synthetic Methodologies and Catalysis

A study detailing the synthesis of highly functionalized pyrano[2,3-c]pyrazole derivatives using urea as a catalyst highlights the versatility of urea-based compounds in facilitating complex chemical reactions. This process involves a multi-component reaction that benefits from the bifunctional nature of urea, catalyzing several steps including condensation and ring-opening/closing reactions, showcasing the potential of urea derivatives in synthetic chemistry (Li et al., 2017).

Antitumor and Antibacterial Agents

Research on pyrazolo[3,4-d]pyrimidine and pyrazole derivatives synthesized from reactions involving urea and thiourea has shown that these compounds possess significant antitumor and antibacterial activities. This suggests the potential of urea derivatives in the development of new therapeutic agents targeting cancer and bacterial infections (Nassar et al., 2015).

Photodegradation Studies

The photodegradation of a thiadiazole-urea herbicide was studied, providing insights into the stability and degradation pathways of urea derivatives when exposed to light. This research has implications for understanding the environmental behavior and safety of urea-based agrochemicals (Moorman et al., 1985).

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O/c1-11-9-12(2)20(19-11)8-7-17-15(21)18-10-13-3-5-14(16)6-4-13/h3-6,9H,7-8,10H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLYRUQVNMPROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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